2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride
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Overview
Description
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride is a compound that combines the properties of an epoxide and a diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
N,N,N’,N’-tetramethylethane-1,2-diamine can be synthesized by the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where epichlorohydrin is reacted with a base under controlled conditions. The product is then purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-(chloromethyl)oxirane can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The epoxide ring in 2-(chloromethyl)oxirane can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, toluene
Conditions: Room temperature to elevated temperatures, depending on the reaction.
Major Products
Substitution Products: Compounds where the chlorine atom is replaced by a nucleophile.
Ring-Opened Products: Diols or other functionalized compounds resulting from the opening of the epoxide ring.
Scientific Research Applications
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent for proteins and other biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the epoxide ring and the chlorine atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions, while the chlorine atom can be substituted by various nucleophiles. These reactions result in the formation of new chemical bonds and functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane but lacks the diamine component.
N,N,N’,N’-Tetramethylethylenediamine: Similar to N,N,N’,N’-tetramethylethane-1,2-diamine but without the epoxide component
Uniqueness
The presence of both functional groups allows for a wide range of chemical transformations and applications that are not possible with the individual components alone .
Properties
CAS No. |
104339-64-2 |
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Molecular Formula |
C9H22Cl2N2O |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.C3H5ClO.ClH/c1-7(2)5-6-8(3)4;4-1-3-2-5-3;/h5-6H2,1-4H3;3H,1-2H2;1H |
InChI Key |
FYRYAWCJBCWATF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C.C1C(O1)CCl.Cl |
Origin of Product |
United States |
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